Beta-Amyloid (4-13)
Description
Properties
Molecular Weight |
1246.3 |
|---|---|
sequence |
FRHDSGYEVH |
Origin of Product |
United States |
Biogenesis and Proteolytic Pathways of Beta Amyloid Fragments
Amyloid Precursor Protein (APP) Processing Dynamics
The Amyloid Precursor Protein (APP) is a type-I transmembrane protein whose function is not fully resolved but is implicated in processes like neurite growth and neuronal adhesion. mdpi.com The fate of APP is determined by two primary proteolytic pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. frontiersin.orgencyclopedia.pub
Non-Amyloidogenic Pathway: In this major pathway, APP is cleaved by α-secretase within the amyloid-beta (Aβ) domain. jci.org This cleavage event, primarily executed by enzymes like ADAM10, occurs between residues 16 and 17 of the Aβ sequence, precluding the formation of the full-length Aβ peptide. jci.org This process yields a large soluble ectodomain, sAPPα, and a membrane-tethered 83-amino acid C-terminal fragment (C83). Subsequent cleavage of C83 by γ-secretase releases a small p3 peptide (Aβ 17-40/42) and the APP intracellular domain (AICD). frontiersin.orgjci.org
Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1) at the N-terminus of the Aβ domain (position 1). frontiersin.org This action generates the sAPPβ ectodomain and the 99-amino acid C-terminal fragment (C99). cell-stress.com C99 is the direct precursor to Aβ, as it is subsequently cleaved by the γ-secretase complex at various positions within the transmembrane domain to release Aβ peptides of differing lengths and the AICD. cell-stress.com
Secretase Cleavage Events in Amyloid-Beta Generation
The generation of Aβ peptides is a multi-step process orchestrated by a series of proteases known as secretases.
α-Secretase: Comprising members of the ADAM (A Disintegrin and Metalloproteinase) family, such as ADAM10, this enzyme prevents Aβ formation by cleaving APP within the Aβ sequence. jci.org Its activity is central to the non-amyloidogenic pathway.
β-Secretase (BACE1): This aspartyl protease performs the initial, rate-limiting step in the amyloidogenic pathway by cleaving APP to generate the N-terminus of Aβ, primarily at the Asp1 position. cell-stress.com BACE1 can also cleave at an alternative β'-site between positions 10 and 11 of the Aβ domain. frontiersin.org
γ-Secretase: This is a high-molecular-weight complex of four proteins: Presenilin (PS1 or PS2), Nicastrin, APH-1, and PEN-2. cell-stress.com It performs an unusual intramembrane cleavage on the C99 fragment. This cleavage is imprecise and occurs through a series of steps, beginning with an initial ε-cleavage near the cytoplasmic side (generating Aβ49 or Aβ48) followed by sequential ζ- and γ-cleavages, which trim the peptide every three to four residues. frontiersin.orgnih.gov This process results in Aβ peptides of various lengths, most commonly Aβ(1-40) and the more aggregation-prone Aβ(1-42). nih.gov
Origin and Formation Mechanisms of Beta-Amyloid (4-13)
The generation of the specific Aβ(4-13) fragment is not a direct product of the canonical secretase pathways but rather a result of alternative enzymatic activities and subsequent degradation.
Alpha-Secretase Pathway Modulations
The standard α-secretase cleavage at position 17 prevents the formation of any Aβ fragment containing the 4-13 sequence. However, the C-terminal fragment produced by α-secretase, C83, is further cleaved by γ-secretase to release p3 peptides (Aβ 17-42). jci.org While not directly forming Aβ(4-13), this highlights the role of γ-secretase in processing APP fragments.
Beta-Secretase Pathway Intersections
The generation of the N-terminus at Phenylalanine-4 (Phe-4) is a well-documented phenomenon. Aβ peptides starting at position 4 are among the most abundant N-terminally truncated species found in the brains of Alzheimer's disease patients. frontiersin.orgfrontiersin.orgexonpublications.comnih.gov Their formation is not typically from BACE1's primary cleavage site but can result from the action of other proteases on either full-length APP or on previously generated Aβ peptides. frontiersin.org The metalloprotease ADAMTS4, for example, has been shown to cleave between Glu-3 and Phe-4 of the Aβ sequence, directly generating Aβ(4-x) peptides. frontiersin.orgnih.govresearchgate.net Neprilysin (NEP), a major Aβ-degrading enzyme, also has cleavage activity at this site. frontiersin.org
Gamma-Secretase Cleavage Specificity and Truncation
Standard γ-secretase activity does not produce C-terminally truncated fragments as short as position 13. The processive cleavages by γ-secretase typically terminate to produce peptides ending at residues 37, 38, 40, or 42. encyclopedia.pubwikipedia.org Therefore, the C-terminus of Aβ(4-13) is almost certainly the result of proteolytic degradation of a longer Aβ(4-x) peptide (e.g., Aβ4-40 or Aβ4-42) by other endo- or exopeptidases. A wide array of Aβ-degrading enzymes (ADEs) exists in the brain, including Neprilysin (NEP) and various Matrix Metalloproteinases (MMPs) like MMP-2 and MMP-9. frontiersin.orgnih.gov These enzymes cleave Aβ at multiple sites. For instance, mass spectrometry studies have identified numerous C-terminally truncated fragments in biological fluids, such as Aβ(1-16), demonstrating that extensive degradation of Aβ occurs in vivo. nih.govfrontiersin.org The generation of a fragment ending at position 13 would necessitate cleavage between residues Lys-13 and His-14, a site that could plausibly be targeted by one or more of these ADEs during the catabolism of a larger peptide.
| Enzyme | Class | Typical Substrate | Cleavage Site on Aβ Sequence | Role in Aβ(4-13) Formation |
|---|---|---|---|---|
| β-Secretase (BACE1) | Aspartyl Protease | APP | Met-1/Asp1, Tyr10/Glu11 | Initiates amyloidogenic pathway, producing precursors for further cleavage. |
| γ-Secretase | Aspartyl Protease Complex | C99, C83 | Multiple (e.g., 37, 38, 40, 42) | Generates C-terminus of longer Aβ(4-x) peptides (e.g., Aβ4-40/42). |
| ADAMTS4 | Metalloprotease | APP, Aβ(1-x) | Glu3/Phe4 | Directly generates the N-terminus at Phe-4. frontiersin.orgnih.gov |
| Neprilysin (NEP) | Metalloprotease | Aβ peptides | Multiple, including Glu3/Phe4, Lys16/Leu17 | Can generate the N-terminus at Phe-4; also degrades Aβ into smaller fragments. frontiersin.orgfrontiersin.orgplos.org |
| Matrix Metalloproteinases (e.g., MMP-2, MMP-9) | Metalloprotease | Aβ peptides | Multiple sites along the peptide | Likely responsible for C-terminal truncation of a longer Aβ(4-x) peptide to yield Aβ(4-13). nih.gov |
Endogenous Production and Regulation of Beta-Amyloid (4-13)
The endogenous production of Aβ(4-13) is a consequence of the normal metabolic and catabolic processing of APP and its fragments. Mass spectrometry studies of human cerebrospinal fluid (CSF) and brain tissue have confirmed the presence of a diverse array of Aβ isoforms, including significant levels of N-terminally truncated species like Aβ(4-42). frontiersin.orgnih.gov The concentration of these fragments is regulated by the balance between production (activity of BACE1, γ-secretase, and other enzymes like ADAMTS4) and clearance (activity of Aβ-degrading enzymes like NEP and MMPs). frontiersin.org Factors that shift this balance, such as genetic mutations or age-related decreases in the efficiency of clearance enzymes, can alter the profile and abundance of all Aβ species, including downstream catabolites like Aβ(4-13). frontiersin.org
| Aβ Isoform | Typical Abundance in Insoluble Plaques | Significance |
|---|---|---|
| Aβ(1-42) | High | Primary component of early plaques, highly aggregation-prone. nih.gov |
| Aβ(4-42) | High | A major N-terminally truncated species, highly abundant in plaques. frontiersin.orgnih.gov |
| pGlu-Aβ(3-42) | High | N-terminally modified, highly resistant to degradation. nih.gov |
| Aβ(1-40) | Moderate to High | More soluble than Aβ(1-42), also found in cerebrovascular deposits. frontiersin.org |
| Aβ(x-13) | Not typically detected as a major species | Likely a minor, transient degradation product of larger Aβ peptides. |
Structural Characterization and Conformational Dynamics of Beta Amyloid 4 13
Primary and Secondary Structural Elements
The Beta-Amyloid (4-13) fragment consists of the amino acid sequence: Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His. This primary structure is a critical determinant of its biophysical properties. While the full-length amyloid-beta peptide is known to be intrinsically unstructured in its monomeric state, various fragments can adopt distinct secondary structures. wikipedia.org Research indicates that depending on the environmental conditions, Beta-Amyloid fragments can exist in conformations including α-helices, β-sheets, or random coils. nih.govpnas.org The transition from a soluble, often α-helical or random coil state, to a β-sheet-rich structure is a key event in the formation of larger amyloid aggregates. pnas.orgfrontiersin.org Specifically, for fragments containing the (4-13) sequence, the propensity to form β-sheets is a significant characteristic, which is a hallmark of amyloid fibrils. wikipedia.orgnih.gov
Conformational States and Transitions
The conformational landscape of Beta-Amyloid (4-13) is dynamic, with the peptide transitioning between various states. tandfonline.com These transitions are influenced by factors such as concentration, temperature, and the surrounding chemical environment. mdpi.com The process of amyloid formation begins with a conformational change from a native, often soluble state, to a misfolded conformation that is prone to aggregation. nih.govwikipedia.org This initial misfolding can lead to the formation of small oligomers, which then act as seeds for the growth of larger protofibrils and mature fibrils. mdpi.com The transition from a disordered or helical state to a β-sheet conformation is considered a critical step in this pathway. pnas.org Molecular dynamics simulations have shown that even short fragments like Beta-Amyloid (4-13) can populate multiple discrete conformational states, highlighting their structural plasticity. wikipedia.orgtandfonline.com
Biophysical Characterization Techniques
A variety of sophisticated biophysical techniques are employed to elucidate the structural and dynamic properties of Beta-Amyloid (4-13) and related peptides.
Circular Dichroism (CD) Analysis
Circular Dichroism (CD) spectroscopy is a widely used method for assessing the secondary structure content of proteins and peptides. jasco-global.comjascoinc.com The technique is sensitive to the different conformations that Beta-Amyloid (4-13) can adopt. A typical CD spectrum for a random coil or α-helical structure is distinct from that of a β-sheet-rich structure. nih.gov A minimum at around 217 nm in a CD spectrum is a characteristic feature of β-sheet content. nih.gov Time-resolved CD studies can monitor the conformational transition from a disordered state to a β-sheet structure as the peptide aggregates, providing insights into the kinetics of fibril formation. jasco-global.comjascoinc.com The BeStSel (Beta-Structure Selection) method, an advancement in CD spectral analysis, allows for a more detailed and accurate quantification of different types of β-sheets, such as parallel and antiparallel, which is crucial for understanding the polymorphism of amyloid aggregates. pnas.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a computational lens to view the conformational dynamics of Beta-Amyloid (4-13) at an atomic level and on timescales that can be difficult to access experimentally. nih.gov These simulations can model the folding and misfolding of the peptide, as well as its aggregation into larger assemblies. tandfonline.commdpi.com MD studies have been crucial in understanding the conformational transitions that precede aggregation, such as the shift from α-helix or random coil to β-sheet structures. pnas.orgjst.go.jp Simulations have shown that Aβ peptides can exist in multiple, rapidly interconverting conformational states. wikipedia.orgnih.gov Furthermore, MD can probe the stability of different proposed structural models of amyloid aggregates and identify key interactions, such as salt bridges and hydrophobic contacts, that stabilize these structures. nih.gov
| Technique | Key Findings for Beta-Amyloid Peptides | Relevance to Beta-Amyloid (4-13) |
| NMR Spectroscopy | Provides atomic-resolution structures of fibrils, identifies residues in β-sheets, confirms in-register parallel β-sheet organization. nih.govpnas.orgpnas.orgnih.gov | Helps to understand the structural role of the (4-13) segment within larger fibrillar assemblies. |
| Circular Dichroism | Monitors secondary structure changes (e.g., random coil to β-sheet), quantifies β-sheet content during aggregation. nih.govjasco-global.comnih.gov | Characterizes the conformational state of the fragment and its propensity to adopt β-sheet structure. |
| Atomic Force Microscopy | Visualizes the morphology of aggregates (oligomers, protofibrils, fibrils), reveals dynamic growth processes. pnas.orgpnas.orgresearchgate.net | Informs on how the (4-13) fragment might influence the morphology of larger aggregates it is part of. |
| Molecular Dynamics | Simulates conformational transitions, identifies stable and metastable states, reveals key stabilizing interactions. pnas.orgtandfonline.commdpi.comnih.gov | Provides a dynamic, atomic-level view of the fragment's folding, misfolding, and early aggregation behavior. |
Influence of Environmental Factors on Beta-Amyloid (4-13) Conformation
The conformation of amyloid-beta (Aβ) peptides is not static; it is highly sensitive to the surrounding environmental conditions. Factors such as pH, temperature, and the nature of the solvent can significantly influence the peptide's secondary structure, promoting transitions between random coil, α-helical, and β-sheet conformations. While extensive research has been conducted on full-length Aβ peptides, such as Aβ(1-40) and Aβ(1-42), and other key fragments, specific experimental and computational data for the Beta-Amyloid (4-13) fragment are limited. However, general principles derived from studies on larger Aβ peptides that contain the 4-13 sequence can provide insights into how these environmental factors might influence this specific region.
The aggregation of Aβ is initiated by a conformational change from a random coil or α-helix to a β-strand. pnas.org A considerable number of environmental and intrinsic factors can act in concert to induce this pathogenic transformation. pnas.org
Influence of pH:
The pH of the surrounding environment plays a critical role in modulating the charge state of the amino acid residues within the Aβ peptide, which in turn affects its conformational preferences and aggregation propensity. The isoelectric point (pI) of Aβ(1-40) and Aβ(1-42) is approximately 5.3. nih.gov At a pH higher than the pI, the peptide is negatively charged, which increases its solubility. nih.gov As the pH is lowered towards the pI, the net charge decreases, reducing electrostatic repulsion between peptide molecules and promoting self-association. nih.gov
For the Beta-Amyloid (4-13) region, which includes the amino acid sequence Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His, several residues are susceptible to pH changes. The histidine (His) residues at positions 6, 13, and 14 have pKa values around 6.7 in the monomeric state of the full-length peptide. nih.gov As the pH drops from 8.0 to 6.0, these histidine residues become protonated, making the peptide more neutrally charged and thereby facilitating aggregation. nih.gov Specifically, the simultaneous protonation of His-13 and His-14 has been shown to inhibit fibril formation in Aβ(1-42). aip.org Studies on Aβ(16-22) have shown that at neutral pH, the peptides adopt a less folded, bending motif, while at acidic pH, they refold into an extended β-strand fibril conformation. acs.org This transition is driven by the protonation of acidic glutamic acid side chains, which reduces hydrogen bonding with water and within the peptide. acs.org
Table 1: Effect of pH on Beta-Amyloid Conformation (General Findings)
| pH Condition | Effect on Charge | Conformational Preference | Aggregation Propensity | Reference |
|---|---|---|---|---|
| Acidic (approaching pI of ~5.3) | Reduced net negative charge, protonation of His and acidic residues | Favors β-sheet formation and extended conformations | Increased | nih.govacs.org |
| Neutral (~7.0-7.4) | Net negative charge | Mixture of random coil and some helical/sheet content | Moderate | nih.govaip.org |
| Basic (above 7.4) | Increased net negative charge | Generally more soluble and less structured | Decreased | nih.gov |
Influence of Temperature:
Temperature is another critical environmental factor that affects the conformational dynamics and aggregation kinetics of Aβ peptides. In general, fibril formation is accelerated at higher temperatures. aip.org Studies on Aβ(1-40) have shown that a thermal transition from 4°C to 40°C significantly affects the nucleation and elongation rates of β-strand structures. researchgate.net This is attributed to the promotion of entropy-driven structural transitions and increased collision frequency between peptide monomers. researchgate.net The temperature dependence of the fibril elongation rate constant for Aβ has been shown to follow the Arrhenius law, indicating that significant conformational changes are associated with the binding of monomers to fibril ends. researchgate.net
Some studies have observed specific temperature-dependent conformational changes. For instance, preliminary experiments on Aβ(1-40) indicated an α-helical conformation at 0–20°C, with transitions towards β-sheet configurations at 35–45°C, 60–65°C, and 80–85°C. It has also been noted that slight increases in physiological temperature (from 37°C to 42°C) can make the core hydrophobic backbone of Aβ monomers more available for interactions. rsc.orgnih.gov
Table 2: Effect of Temperature on Beta-Amyloid Conformation (General Findings)
| Temperature Range | Observed Conformational State/Process | Effect on Aggregation | Reference |
|---|---|---|---|
| Low (e.g., 4°C) | Favors oligomerization, may retain more α-helical content | Slower fibrillization | aip.org |
| Physiological (35-42°C) | Transition towards β-sheet, increased exposure of hydrophobic regions | Accelerated fibrillization | rsc.orgnih.gov |
| High (e.g., 60-85°C) | Increased β-sheet content | Significantly accelerated aggregation | rsc.org |
Influence of Solvent:
The solvent environment has a profound impact on the secondary structure of Aβ peptides. In aqueous solutions at physiological pH, monomeric Aβ is largely unstructured, existing as a random coil with some minor helical or β-sheet components. pnas.org However, in membrane-mimicking environments or in the presence of certain organic solvents, the peptide can adopt a more ordered α-helical conformation. pnas.orgpnas.org
For instance, in pure dimethyl sulfoxide (B87167) (DMSO), Aβ has been found to have no detectable β-sheet content. researchgate.net In contrast, in a solution of 35% acetonitrile (B52724)/0.1% trifluoroacetic acid, the peptide was predominantly in a β-sheet conformation. researchgate.net The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) can also induce helical structures. aip.orgmdpi.com Low concentrations of these alcohols can enhance the rate of fibril growth, while at higher concentrations, they stabilize the helical form and suppress β-sheet formation. aip.org The solvent can also influence the morphology of the resulting aggregates. For example, a modified Aβ fragment was observed to form twisted fibrils in water but nanotubes in methanol. acs.org
Table 3: Effect of Solvent on Beta-Amyloid Conformation (General Findings)
| Solvent System | Predominant Secondary Structure | Reference |
|---|---|---|
| Aqueous Buffer (Physiological pH) | Random coil / Unstructured | pnas.org |
| Membrane-mimicking environments (e.g., SDS micelles) | α-Helix | nih.gov |
| Dimethyl Sulfoxide (DMSO) | No detectable β-sheet | researchgate.net |
| Acetonitrile / Trifluoroacetic acid mixtures | β-Sheet | researchgate.net |
| Fluorinated Alcohols (e.g., HFIP, TFE) | α-Helix | aip.orgmdpi.com |
| Methanol | Can induce specific aggregate morphologies like nanotubes | acs.org |
Aggregation and Assembly Pathways of Beta Amyloid 4 13
Nucleation and Elongation Kinetics
The process of amyloid formation typically follows a sigmoidal curve characterized by a lag phase (nucleation) and a subsequent rapid growth phase (elongation). researchgate.net Nucleation is the initial, thermodynamically unfavorable step where monomers misfold and associate to form stable oligomeric nuclei. researchgate.net This is the rate-limiting step in fibril formation. mdpi.com Elongation involves the addition of monomers to the ends of existing nuclei or fibrils, a much more rapid process. researchgate.netpnas.org
For common amyloid-beta peptides like Aβ40 and Aβ42, kinetic models have been developed to describe these processes, identifying primary nucleation (formation of nuclei from monomers alone) and secondary nucleation (formation of nuclei catalyzed by the surface of existing fibrils) as key pathways. rsc.orgnih.gov The rates of these processes are governed by specific rate constants (k_n for nucleation and k_e for elongation). pnas.org
However, specific experimental data on the nucleation and elongation kinetics for the Beta-Amyloid (4-13) fragment, including rate constants and the critical concentrations required for aggregation, are not detailed in the available scientific literature.
Oligomerization Dynamics
Oligomerization is the process by which Aβ monomers associate to form soluble, often transient, assemblies of various sizes, ranging from dimers and trimers to larger, higher-molecular-weight species. nih.govpnas.org These soluble oligomers are considered by many to be the most neurotoxic Aβ species. pnas.orgmdpi.com The dynamics of oligomerization are complex, involving a heterogeneous population of structures that are often in equilibrium with monomers and can proceed to form larger protofibrils and fibrils. pnas.orgpnas.org
Studies on Aβ40 and Aβ42 have shown that these peptides form a variety of oligomeric structures, and their formation can be tracked using techniques like photo-induced cross-linking of unmodified proteins (PICUP) and fluorescence assays. pnas.orgacs.org The transition from a largely unstructured monomer to an oligomer often involves a conformational change, with an increase in β-sheet content. pnas.org
Specific research detailing the oligomerization dynamics of the Beta-Amyloid (4-13) fragment, including the size distribution, stability, and structural characteristics of its potential oligomers, is not present in the reviewed scientific literature.
Fibrillogenesis and Higher-Order Structure Formation
Fibrillogenesis is the process by which smaller Aβ aggregates, such as oligomers and protofibrils, assemble into the large, insoluble amyloid fibrils that constitute the core of amyloid plaques. mdpi.com These fibrils are characterized by a cross-β sheet structure, where β-strands run perpendicular to the long axis of the fibril. nih.govpnas.org The fibrils themselves are typically composed of multiple protofilaments twisted together. mdpi.com
The structure of fibrils formed from full-length Aβ peptides has been studied in detail using techniques like solid-state NMR and cryo-electron microscopy, revealing a parallel, in-register arrangement of the β-sheets. nih.govnih.gov The specific sequence of the peptide dictates the precise fold and packing of the molecules within the fibril. nih.gov
There is a lack of specific studies in the available literature that describe the fibrillogenesis of Beta-Amyloid (4-13) or characterize the morphology and higher-order structures of any fibrils it may form.
Mechanisms of Protein Misfolding Associated with Beta-Amyloid (4-13)
Protein misfolding is the initial event that triggers the aggregation cascade. For Aβ, this involves a conformational transition from its native, often α-helical or random coil state, to a β-sheet-rich conformation that is prone to aggregation. nih.govpnas.org This misfolding can be initiated by a variety of factors, including genetic mutations, post-translational modifications, and changes in the cellular environment. mdpi.comamazonaws.com The misfolded state exposes hydrophobic residues that drive intermolecular association. nih.gov
The process is often described as a seeding-nucleation mechanism, where a misfolded protein can act as a template, inducing other properly folded proteins to adopt the misfolded conformation. mdpi.comnih.gov
While the general principles of protein misfolding are well-established, the specific mechanisms, conformational changes, and key residues driving the potential misfolding of the Beta-Amyloid (4-13) fragment have not been specifically elucidated in the scientific literature.
Factors Influencing Beta-Amyloid (4-13) Aggregation Propensity
The aggregation of Aβ peptides is influenced by a multitude of intrinsic and extrinsic factors.
| Factor Category | Specific Examples | Effect on Aggregation of Common Aβ Peptides (Aβ40/Aβ42) |
| Intrinsic Factors | Peptide Sequence (e.g., mutations) | Mutations within the Aβ sequence can significantly increase aggregation propensity and are linked to familial Alzheimer's disease. nih.govmdpi.com |
| Peptide Length | Aβ42 is more hydrophobic and aggregates much more rapidly than Aβ40. pnas.orgwikipedia.org | |
| Post-Translational Modifications | Phosphorylation and pyroglutamation can alter aggregation behavior. mdpi.com Oxidation of methionine can reduce aggregation. nih.gov | |
| Extrinsic Factors | pH | Aggregation is generally accelerated as the pH approaches the isoelectric point of the peptide. nih.gov |
| Temperature | Higher temperatures can increase the rate of primary nucleation and elongation. rsc.org | |
| Presence of Metal Ions | Ions like zinc and copper can promote Aβ aggregation. researchgate.net | |
| Lipid Membranes | Interactions with lipid membranes can facilitate conformational changes and aggregation. researchgate.net | |
| Presence of Seeds | The addition of pre-formed fibrils dramatically accelerates aggregation by bypassing the slow nucleation phase. researchgate.net | |
| Protein Concentration | Higher concentrations of monomeric Aβ lead to faster aggregation kinetics. nih.gov |
Although these factors are known to modulate the aggregation of full-length Aβ, their specific impact on the aggregation propensity of the Beta-Amyloid (4-13) fragment has not been characterized in the reviewed scientific research.
Cellular and Molecular Interactions of Beta Amyloid 4 13
Interaction with Biological Membranes
The interaction between Aβ peptides and cellular membranes is considered a critical early event in the cascade leading to neuronal toxicity. nih.gov This process is influenced by the peptide's sequence and the composition of the lipid bilayer.
Lipid Membrane Interactions
Direct studies on the interaction of the isolated Aβ(4-13) fragment with lipid membranes are not extensively documented in current scientific literature. However, the Aβ(4-13) sequence is part of the hydrophilic N-terminal domain (residues 1-16) of the full-length Aβ peptide. This region is known to be crucial for initiating contact with the surfaces of biological membranes, an interaction governed largely by electrostatic forces between the charged residues of the peptide and the lipid headgroups of the membrane. plos.org The N-terminal domain is also vital for modulating the dynamics of amyloid fibrillation. nih.govacs.org Given that the Aβ(4-13) fragment contains key amino acid residues, it is plausible that it participates in these initial membrane-binding events as part of the larger peptide, though its independent activity remains uncharacterized.
Ion Channel Modulation
A prominent hypothesis suggests that Aβ oligomers can form or modulate ion channels in cellular membranes, leading to dysregulated calcium homeostasis and subsequent neurotoxicity. wikipedia.org These channels are typically thought to be formed by larger, aggregated assemblies of Aβ peptides. There is currently no scientific evidence to suggest that the small Aβ(4-13) fragment, in isolation, can form or directly modulate ion channels.
Receptor Binding and Signaling Pathway Engagement
Full-length Aβ peptides are known to interact with a variety of cell surface receptors on neurons and glial cells, triggering intracellular signaling cascades that can lead to synaptic dysfunction and cell death. frontiersin.org Receptors for the N-terminal domain of Aβ have been proposed, and binding can activate pathways involving G-proteins and other signaling molecules. nih.govuniprot.org The Amyloid Precursor Protein (APP) itself can act as a receptor for Aβ, mediating its toxicity through the APP intracellular domain. frontiersin.org
There are no specific studies demonstrating that the isolated Aβ(4-13) fragment binds to these receptors or independently engages signaling pathways. Its role, if any, would likely be as part of a larger Aβ species that interacts with these cellular partners.
Interplay with Chaperone Proteins and Proteostasis Network
The proteostasis network (PN) is the cellular machinery responsible for maintaining the health of the proteome by regulating protein synthesis, folding, and degradation. plos.org A failure in this network is linked to the accumulation of misfolded proteins, a hallmark of many neurodegenerative diseases. Molecular chaperones, such as heat shock proteins, are key components of the PN that can interact with misfolded proteins to prevent their aggregation. mdpi.com
Studies have shown that chaperones can interact with various forms of Aβ. mdpi.com However, the scientific literature lacks specific research on the interaction between the Aβ(4-13) fragment and chaperone proteins or its direct impact on the broader proteostasis network.
Immunoreactivity and Epitope Mapping of Beta-Amyloid (4-13)
The most well-documented aspect of the Aβ(4-13) sequence is its significance as a potent antigenic determinant, or epitope, recognized by widely used monoclonal antibodies. This immunoreactivity has made the 4-13 region a critical target for the detection and study of Aβ and its precursor, APP.
The monoclonal antibody 6E10 is one of the most common antibodies used in Alzheimer's disease research. nih.gov While its binding was initially described more broadly as being to residues 1-16 of Aβ, high-resolution mapping has refined its core epitope to be within the N-terminal region. nih.govthermofisher.combiolegend.com Detailed studies indicate the epitope lies specifically within amino acids 3-8 (EFRHDS) or 4-10 (FRHDSGY). nih.govbiolegend.combiolegend.com Another analysis determined that the minimum required sequence for 6E10 binding corresponds to residues 5-7 (R-H-D). nih.gov
Due to its specificity for this N-terminal region, 6E10 can detect not only full-length Aβ but also various APP fragments that contain this sequence. plos.orgnih.gov This includes N-terminally truncated Aβ species that begin at Phenylalanine-4, which have been found to be abundant in the amyloid plaques within the brain parenchyma. nih.gov The reactivity of antibodies to this specific region is a cornerstone of immunohistochemical and biochemical analyses of Aβ pathology.
| Antibody Clone | Recognized Epitope/Region | Specificity and Notes | References |
|---|---|---|---|
| 6E10 | Aβ residues 3-8 (EFRHDS) or 4-10 (FRHDSGY) | Widely used for detecting human Aβ and APP. Does not react with rodent Aβ due to sequence differences in this region. Recognizes full-length Aβ, N-terminally truncated Aβ, and APP fragments. | nih.gov, nih.gov, biolegend.com, biolegend.com |
| 82E1 | Free N-terminus at Aspartic Acid-1 | Specific for Aβ species starting at position 1. Does not recognize N-terminally truncated species like Aβ(4-40). | nih.gov |
| 4G8 | Aβ residues 18-23 | Recognizes the mid-domain of Aβ. Often used in conjunction with N-terminal antibodies to identify different Aβ species. | nih.gov, nih.gov |
Interactions with Other Brain Cell Types (e.g., Neurons, Glia)
The interaction of Aβ peptides with neurons and glial cells (astrocytes and microglia) is a fundamental aspect of Alzheimer's disease pathology, leading to neuroinflammation, synaptic loss, and neuronal death. mdpi.comimrpress.com The N-terminal domain of Aβ is known to be critical for the peptide's aggregation properties and its subsequent neurotoxicity. nih.govacs.org
While there is no research on the effects of the isolated Aβ(4-13) fragment on brain cells, studies have shown that N-terminally truncated Aβ species are pathologically significant. Specifically, antibodies that detect Aβ starting with Phenylalanine at position 4 show abundant immunoreactivity in the amyloid plaques found in brain tissue, indicating that fragments containing the 4-13 sequence are a component of these pathological deposits. nih.gov The toxicity of the full-length Aβ peptide to neurons and its ability to activate microglia and astrocytes are well-established, but it is unknown if the 4-13 fragment contributes to these processes independently or only as part of a larger peptide. mdpi.comimrpress.com
Biological and Pathophysiological Roles of Beta Amyloid 4 13
Role in Synaptic Function and Plasticity
The influence of beta-amyloid on synaptic function is complex, with evidence suggesting a dual role that is dependent on its concentration and aggregation state. en-journal.orgmdpi.com While high levels of Aβ are associated with synaptic impairment, physiological concentrations are believed to be crucial for normal synaptic activity and plasticity. nih.govnih.gov
Endogenous Aβ is thought to participate in a negative feedback loop that regulates neuronal excitability. en-journal.orgjneurosci.orgnih.gov Increased neuronal activity can stimulate the production of Aβ, which in turn can depress excitatory synaptic transmission to maintain activity within a normal range. jneurosci.orgnih.gov This homeostatic plasticity is critical for preventing neuronal overexcitation and maintaining stable neural circuits. jneurosci.org Studies have shown that both the absence and excess of Aβ can impair synaptic function, highlighting its role as a modulator. mdpi.comnih.gov
Specifically, research indicates that monomeric forms of Aβ are necessary for synaptic plasticity and neuronal survival. nih.gov The application of exogenous Aβ has been shown to rescue deficits in long-term potentiation (LTP), a cellular correlate of learning and memory, that are caused by the depletion of endogenous Aβ. nih.gov This suggests that fragments like Beta-Amyloid (4-13) could play a role in these physiological processes. The interaction of Aβ with various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and glutamate (B1630785) receptors, further underscores its modulatory role at the synapse. en-journal.orgfrontiersin.org
Table 1: Research Findings on Beta-Amyloid and Synaptic Function
| Finding | Implication for Synaptic Function | Key References |
|---|---|---|
| Negative feedback loop | Aβ helps maintain neuronal activity within a normal physiological range. | en-journal.orgjneurosci.orgnih.gov |
| Homeostatic plasticity | Aβ is involved in the compensatory strengthening of synapses in response to prolonged inactivity. | jneurosci.org |
| Rescue of LTP deficits | Exogenous Aβ can restore impaired long-term potentiation. | nih.gov |
Mechanisms of Neuronal Toxicity Induced by Beta-Amyloid (4-13)
While physiological levels of Aβ are important for normal brain function, its accumulation and aggregation are key drivers of neurotoxicity in Alzheimer's disease. nih.gov The mechanisms underlying this toxicity are multifaceted and interconnected.
Oxidative Stress Induction
A significant body of evidence points to beta-amyloid-associated free radical damage as a fundamental process in neuronal injury. acs.org Aβ peptides can act as pro-oxidants, generating reactive oxygen species (ROS) that damage cellular components like lipids, proteins, and nucleic acids. acs.orgmdpi.com This oxidative stress is a key contributor to the neurodegeneration seen in Alzheimer's disease. acs.org
The interaction of Aβ with metal ions, such as copper and iron, can catalyze the production of harmful free radicals. mdpi.com Furthermore, Aβ can trigger oxidative stress through the activation of NADPH oxidase in astrocytes, leading to the production of ROS and subsequent neuronal death. jneurosci.org This creates a vicious cycle where oxidative stress can, in turn, promote the production and aggregation of Aβ. mdpi.comnih.gov
Mitochondrial Dysfunction
Mitochondria, the powerhouses of the cell, are primary targets of Aβ-induced toxicity. nih.govfrontiersin.org Mitochondrial dysfunction is an early and prominent feature of Alzheimer's disease. jneurosci.org Aβ can accumulate within mitochondria, where it disrupts the electron transport chain, leading to decreased ATP production and increased ROS generation. nih.govnih.gov
Aβ's interaction with mitochondrial proteins, such as Aβ-binding alcohol dehydrogenase (ABAD), can exacerbate mitochondrial stress. nih.gov It can also interfere with the transport of essential proteins into the mitochondria and disrupt mitochondrial dynamics, leading to increased fragmentation and impaired function. nih.govfrontiersin.org This mitochondrial damage contributes significantly to synaptic dysfunction and neuronal death. nih.gov
Altered Calcium Homeostasis
Beta-amyloid peptides can disrupt the delicate balance of intracellular calcium, a critical signaling molecule in neurons. nih.govdovepress.com Dysregulation of calcium homeostasis is considered an early event in the pathogenesis of Alzheimer's disease. mdpi.com
Aβ can increase intracellular calcium levels by forming pores in the cell membrane, allowing for an unregulated influx of calcium. dovepress.com It can also enhance the activity of glutamate receptors, such as NMDA and AMPA receptors, which are permeable to calcium. nih.govacs.org This sustained elevation of intracellular calcium can trigger a cascade of detrimental events, including the activation of apoptotic pathways, increased oxidative stress, and impaired mitochondrial function, ultimately leading to neuronal death. nih.gov
Table 2: Mechanisms of Beta-Amyloid Induced Neuronal Toxicity
| Mechanism | Description | Key References |
|---|---|---|
| Oxidative Stress | Generation of reactive oxygen species (ROS) leading to cellular damage. | acs.orgmdpi.comjneurosci.org |
| Mitochondrial Dysfunction | Impaired energy metabolism, increased ROS production, and disrupted mitochondrial dynamics. | nih.govfrontiersin.orgnih.gov |
| Altered Calcium Homeostasis | Disruption of intracellular calcium balance, leading to excitotoxicity and apoptosis. | nih.govdovepress.com |
| Excitotoxicity | Excessive stimulation of glutamate receptors, causing neuronal damage. | physiology.orgnih.gov |
| Neuroinflammation | Activation of microglia and astrocytes, leading to the release of pro-inflammatory molecules. | massgeneral.orgijbs.comnih.gov |
Excitotoxicity Mechanisms
Excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death, is another key mechanism of Aβ-induced neurotoxicity. physiology.orgnih.gov Aβ can potentiate excitotoxicity by increasing extracellular glutamate levels and by directly modulating the function of glutamate receptors. jpn.ca
Studies have shown that Aβ can inhibit the uptake of glutamate by astrocytes and enhance its release from neurons, leading to an accumulation of this neurotransmitter in the synaptic cleft. jpn.ca This excess glutamate over-activates NMDA and AMPA receptors, resulting in a massive influx of calcium ions and subsequent neuronal injury. frontiersin.orgnih.gov Aβ oligomers can also directly bind to and alter the function of these receptors, further contributing to excitotoxicity. nih.gov
Contribution to Neuroinflammation
Neuroinflammation is a hallmark of Alzheimer's disease, and beta-amyloid plays a central role in initiating and sustaining this inflammatory response. massgeneral.orgnih.gov The accumulation of Aβ plaques in the brain triggers the activation of microglia, the resident immune cells of the central nervous system. ijbs.commdpi.com
Activated microglia surround Aβ deposits and attempt to clear them through phagocytosis. mdpi.commdpi.com However, chronic activation of these cells leads to the release of a host of pro-inflammatory cytokines, chemokines, and reactive oxygen species. ijbs.comnih.gov This sustained inflammatory environment can be detrimental, exacerbating both amyloid and tau pathologies and contributing to widespread neuronal damage. nih.gov Astrocytes, another type of glial cell, are also activated in response to Aβ and contribute to the inflammatory milieu. mdpi.commdpi.com This Aβ-driven neuroinflammation creates a self-perpetuating cycle of neurodegeneration. massgeneral.org
Significance in Amyloid Plaque Composition and Vascular Deposits
N-terminally truncated forms of amyloid-beta (Aβ) peptides are significant components of the amyloid plaques and vascular deposits characteristic of Alzheimer's disease (AD). Among these, species beginning at the fourth amino acid, phenylalanine, are notably abundant. While specific research focusing exclusively on the Beta-Amyloid (4-13) fragment is limited, extensive studies on the broader class of Aβ4-x peptides, particularly Aβ4-40 and Aβ4-42, provide critical insights into its likely role.
Mass spectrometry and immunohistochemical analyses of post-mortem brain tissue from individuals with both sporadic and familial AD have consistently identified Aβ4-x peptides as major constituents of the core of amyloid plaques. mdpi.comnih.gov In fact, some studies suggest that these N-terminally truncated species are among the most prevalent Aβ variants found within these pathological protein aggregates. elifesciences.orgfrontiersin.org Their presence is not limited to parenchymal plaques; Aβ4-x peptides have also been detected within the walls of cerebral blood vessels, contributing to cerebral amyloid angiopathy (CAA). mdpi.com
The generation of Aβ4-x peptides is a result of specific enzymatic cleavage pathways. The initial cleavage of the amyloid precursor protein (APP) by β-site APP cleaving enzyme 1 (BACE-1) produces the full-length Aβ peptide. nih.gov Subsequent cleavage of this full-length peptide between the third and fourth amino acid residues by enzymes such as ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4) and neprilysin can generate the Aβ4-x fragment. nih.govelifesciences.orgresearchgate.net
The composition of amyloid deposits is heterogeneous, with different Aβ isoforms being prominent in different pathological structures. While the longer Aβ1-42 is often associated with the initial seeding of plaques, the N-terminally truncated forms like Aβ4-x are dominant within the mature plaque cores. nih.govnih.gov In vascular deposits associated with CAA, the shorter Aβ4-40 variant is a notable component. nih.gov
Table 1: Research Findings on the Composition of Amyloid Deposits
| Finding | Significance | Source(s) |
|---|---|---|
| High abundance of Aβ4-x in plaque cores | N-terminally truncated forms are a major component of mature amyloid plaques. | mdpi.comnih.govelifesciences.org |
| Presence of Aβ4-x in vascular deposits | Contributes to the pathology of cerebral amyloid angiopathy (CAA). | mdpi.com |
| Generation by enzymatic cleavage | Specific proteases like ADAMTS4 are involved in the production of Aβ4-x. | nih.govelifesciences.orgresearchgate.net |
| Dominance in plaque cores | Suggests a role in the maturation and stabilization of amyloid plaques. | nih.gov |
Specific Implications in Alzheimer's Disease Pathogenesis and Progression
The N-terminally truncated Aβ4-x peptides, including by extension the 4-13 fragment, have significant implications for the pathogenesis and progression of Alzheimer's disease. Their distinct biochemical and biophysical properties contribute to the neurotoxic cascade that underlies the clinical manifestations of the disease.
A key feature of N-truncated Aβ species is their enhanced propensity for aggregation. The removal of the first three charged amino acid residues results in a more hydrophobic and less soluble peptide, which quickens the formation of oligomers and fibrils. mdpi.com Studies have shown that monomeric Aβ4-42 rapidly converts into soluble oligomeric forms, in contrast to the full-length Aβ1-42 which maintains an equilibrium between monomeric and oligomeric states for a longer period. nih.gov This accelerated aggregation is believed to be a critical factor in the initiation and growth of amyloid plaques. frontiersin.org
The neurotoxic potential of these truncated fragments is another area of significant concern. Soluble oligomers of Aβ are widely considered to be the most toxic species, capable of inducing synaptic dysfunction, neuronal damage, and ultimately, cell death. frontiersin.orgbmbreports.org Research has demonstrated that Aβ4-42 is a potent inhibitor of angiogenesis and can impair the viability of cerebral microvascular endothelial cells, which is crucial for the health of the blood-brain barrier. nih.gov The overexpression of Aβ4-42 in animal models has been shown to cause significant neuronal loss and associated memory deficits. labmedica.com
Furthermore, the initial deposition of insoluble Aβ aggregates in the brains of individuals with preclinical AD is thought to be largely composed of N-truncated Aβ42 variants, including those starting at position 4. mdpi.com This suggests that fragments like Beta-Amyloid (4-13) could play a crucial role in the very early stages of AD pathology, potentially serving as seeds for the subsequent accumulation of other Aβ peptides. The altered clearance of these modified peptides from the brain is also thought to contribute to their accumulation and the progression of the disease. nih.gov
Table 2: Pathophysiological Implications of Aβ4-x Peptides
| Implication | Detailed Research Finding | Source(s) |
|---|---|---|
| Increased Aggregation | Aβ4-x peptides, lacking charged N-terminal amino acids, exhibit a higher propensity to form oligomers and fibrils compared to full-length Aβ. | mdpi.comnih.gov |
| Neurotoxicity | Soluble oligomers of Aβ4-x are neurotoxic, leading to synaptic dysfunction, neuronal loss, and cognitive deficits in animal models. | frontiersin.orglabmedica.com |
| Blood-Brain Barrier Disruption | Aβ4-42 has been shown to be a potent inhibitor of angiogenesis and can compromise the integrity of the blood-brain barrier. | nih.gov |
| Early Seeding of Plaques | Initial insoluble Aβ aggregates in preclinical AD are largely composed of N-truncated Aβ42 variants. | mdpi.com |
Experimental Models and Methodologies for Beta Amyloid 4 13 Research
In Vitro Experimental Systems
In vitro systems provide a controlled environment to dissect the molecular and cellular processes involving Aβ(4-13) without the complexities of a whole organism. These models are fundamental for initial screenings, mechanistic studies, and hypothesis testing.
Cell Culture Models for Beta-Amyloid (4-13) Studies
Cell culture models are indispensable tools for studying the cellular responses to Aβ fragments. Various cell lines are used to mimic different aspects of the brain's cellular environment.
Neuronal Cell Lines: Human neuroblastoma cell lines like SH-SY5Y and SK-N-SH, as well as the rat pheochromocytoma PC12 cell line, are frequently used. nih.govfrontiersin.org These cells can be differentiated to exhibit neuron-like characteristics, providing a platform to study the specific neurotoxic effects of Aβ fragments. mdpi.com For instance, studies have shown that exposure of cultured neuronal cells to Aβ can induce markers of cellular senescence. nih.gov
Glial Cell Lines: To understand the inflammatory response associated with amyloid pathology, microglia and astrocyte cell lines are utilized. mdpi.com These models help in elucidating how Aβ fragments interact with glial cells and trigger inflammatory cascades.
Co-culture Systems: To better replicate the intricate cellular interactions in the brain, co-culture models combining neurons, astrocytes, and microglia are being developed. mdpi.com These systems allow for the investigation of the interplay between different cell types in response to Aβ(4-13).
Human Induced Pluripotent Stem Cells (iPSCs): A significant advancement is the use of iPSCs derived from Alzheimer's patients and healthy controls. mdpi.comnih.gov These can be differentiated into various neural cell types, including neurons and oligodendrocytes, offering a more physiologically relevant model. nih.govucl.ac.uk Studies using iPSC-derived neurons have demonstrated altered Aβ processing and provided insights into disease mechanisms. nih.gov
Table 1: Common Cell Lines in Beta-Amyloid Research
| Cell Line | Origin | Cell Type | Key Applications in Aβ Research |
|---|---|---|---|
| SH-SY5Y | Human | Neuroblastoma | Neurotoxicity, oxidative stress, apoptosis, cellular senescence. nih.gov |
| SK-N-SH | Human | Neuroblastoma | Neurotoxicity, cell senescence. nih.gov |
| PC12 | Rat | Pheochromocytoma | Neuronal differentiation, neurotoxicity of Aβ fragments. frontiersin.orgmdpi.com |
| THP-1 | Human | Monocytic | Microglial activation and neuroinflammation. mdpi.com |
| iPSC-derived Neurons | Human | Pluripotent Stem Cells | Disease modeling, studying patient-specific mutations, Aβ production and clearance. mdpi.comnih.gov |
| iPSC-derived Oligodendrocytes | Human | Pluripotent Stem Cells | Investigating the role of glial cells in Aβ production. ucl.ac.uk |
Biochemical Assays for Aggregation and Interaction
Understanding the aggregation propensity and binding partners of Aβ(4-13) is key to deciphering its pathological role.
Thioflavin T (ThT) Assay: This is a widely used method to monitor the formation of amyloid fibrils. acs.orgnih.govplos.org Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates. acs.orgbiorxiv.org The kinetics of aggregation can be followed over time, providing information on the lag phase, elongation rate, and final amount of fibril formation. plos.org
Electron Microscopy (EM) and Atomic Force Microscopy (AFM): These imaging techniques provide high-resolution visualization of the morphology of Aβ aggregates, allowing researchers to distinguish between monomers, oligomers, protofibrils, and mature fibrils. mdpi.com
Western Blotting and ELISA: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific Aβ species. nih.gov Conformation-specific antibodies can be used to detect different aggregation states, such as oligomers. nih.gov Western blotting can also be used to identify Aβ oligomers of different sizes. nih.gov
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the real-time interaction between Aβ fragments and other molecules, such as proteins or small molecule inhibitors. biorxiv.orgpnas.org It provides quantitative data on binding affinity and kinetics. pnas.org
Pull-down Assays and Co-immunoprecipitation: These methods are used to identify proteins that interact with Aβ(4-13). mdpi.com By isolating the Aβ fragment and its binding partners, researchers can uncover novel pathways affected by the peptide.
Synthetic Peptide Preparation and Purification for Research
High-purity synthetic Aβ peptides are essential for reproducible in vitro research.
Solid-Phase Peptide Synthesis (SPPS): This is the standard method for chemically synthesizing peptides like Aβ(4-13). frontiersin.orgmdpi.com The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. rsc.org However, the synthesis of Aβ peptides can be challenging due to their tendency to aggregate on the resin. frontiersin.org
Purification Techniques: After synthesis, the crude peptide must be purified. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method used. mdpi.comfrontiersin.org The choice of solvents and temperature is critical to prevent aggregation during purification. mdpi.com
Characterization: The purity and identity of the final peptide product are confirmed using techniques like mass spectrometry (e.g., MALDI-TOF MS) and analytical HPLC. frontiersin.orgnih.gov
Preparation of Monomeric Solutions: To ensure that aggregation studies start from a well-defined monomeric state, lyophilized peptides are often dissolved in strong solvents like hexafluoroisopropanol (HFIP) to break down pre-existing aggregates, followed by removal of the solvent and resuspension in an appropriate buffer.
In Vivo Experimental Models
In vivo models are crucial for understanding the effects of Aβ(4-13) in the context of a living system, allowing for the study of complex processes like cognitive deficits and the interaction between different brain regions.
Transgenic Animal Models and Fragment-Specific Research
While most transgenic models focus on the full-length amyloid precursor protein (APP) or longer Aβ peptides like Aβ(1-40) and Aβ(1-42), they provide a valuable context for studying the generation and effects of various Aβ fragments. phypha.iraginganddisease.org
APP Transgenic Mice: These models overexpress human APP with mutations linked to familial Alzheimer's disease, leading to age-dependent Aβ plaque formation and cognitive deficits. mdpi.comnih.gov While not specific to Aβ(4-13), these models allow for the study of the complex mixture of Aβ peptides produced in vivo.
Fragment-Specific Expression: More targeted research can involve generating transgenic animals that express specific Aβ fragments. For example, models expressing different Aβ variants have been created to study the differential effects of these peptides. elsevier.es Although models specifically for Aβ(4-13) are not widely reported, the techniques used for other fragments could be adapted.
Knock-In Models: A newer generation of "knock-in" mice has been developed, where humanized Aβ sequences and mutations are introduced into the endogenous mouse APP gene. embopress.org This avoids artifacts related to APP overexpression. mdpi.comembopress.org
Table 2: Examples of Transgenic Mouse Models in Amyloid Research
| Model Name | Transgene(s) | Key Pathological Features | Relevance for Fragment Research |
|---|---|---|---|
| Tg2576 | Human APP with Swedish mutation (KM670/671NL) | Age-dependent Aβ plaques, cognitive deficits. nih.gov | Allows study of the spectrum of Aβ peptides generated from APP processing. phypha.ir |
| APP/PS1 | Human APP and mutant Presenilin-1 (PS1) | Accelerated Aβ plaque formation. nih.gov | Useful for studying factors that influence Aβ deposition and clearance. nih.gov |
| 5XFAD | Five familial AD mutations in APP and PS1 | Rapid and aggressive amyloid pathology. embopress.orgnih.gov | Enables rapid testing of therapeutic strategies that might affect various Aβ fragments. nih.gov |
| App Knock-in (e.g., AppNL-F) | Humanized Aβ sequence with Swedish and Iberian mutations in mouse App gene | Aβ deposition without APP overexpression artifacts. embopress.org | Provides a more physiological context for studying Aβ fragment production. embopress.org |
Stereotaxic Injection and Microdialysis Techniques
These techniques allow for the direct administration of Aβ(4-13) into specific brain regions and the subsequent monitoring of its effects and clearance.
Stereotaxic Injection: This surgical procedure uses a three-dimensional coordinate system to accurately inject substances into a target brain region, such as the hippocampus or cortex. pnas.orgjsurgmed.com Researchers can inject synthetic Aβ(4-13) to directly study its localized effects on neuronal health, inflammation, and cognitive function. nih.govfrontiersin.org This method bypasses the need for transgenic models and allows for the study of acute effects of specific Aβ species. nih.govjove.com
In Vivo Microdialysis: This technique involves implanting a small, semi-permeable probe into a specific brain region of a freely moving animal. nih.govjneurosci.orgjneurosci.org The probe is perfused with an artificial cerebrospinal fluid, allowing for the collection of molecules from the brain's interstitial fluid (ISF). jneurosci.orgnih.gov By analyzing the collected samples (dialysate), researchers can measure the real-time concentration and clearance of soluble Aβ fragments, including potentially Aβ(4-13), in the living brain. nih.govjneurosci.orgrsc.org This powerful technique provides dynamic information about Aβ metabolism in both normal and pathological states. jneurosci.org
Advanced Imaging Techniques
Advanced imaging techniques are crucial for visualizing and understanding the deposition of beta-amyloid (Aβ) peptides in the brain, a hallmark of Alzheimer's disease. While many techniques target the full-length Aβ peptides or larger aggregates, their application provides a framework for research into specific fragments like Beta-Amyloid (4-13).
PET Imaging for Amyloid Deposition (General Aβ, application to fragment research)
Positron Emission Tomography (PET) imaging is a non-invasive technology that allows for the in vivo detection of fibrillar amyloid plaques in the brain. nih.govsnmjournals.org This technique has become a critical tool in the diagnosis of Alzheimer's disease and is used to monitor the progression of amyloid pathology. snmjournals.orgaginganddisease.org The development of radiolabeled tracers that bind specifically to these amyloid deposits has made this possible. nih.gov
The first successful PET tracer for imaging Aβ plaques was the 11C-labeled Pittsburgh Compound-B ([11C]PIB). frontiersin.org Subsequently, several 18F-labeled tracers, such as florbetapir, florbetaben, and flutemetamol, have been developed and approved for clinical use. nih.gov These tracers cross the blood-brain barrier and bind to the β-sheet structures characteristic of fibrillar amyloid plaques, allowing for their visualization and quantification. nih.gov
| Tracer | Isotope | Key Feature | Approval Status |
|---|---|---|---|
| [11C]PIB (Pittsburgh Compound-B) | Carbon-11 | High affinity for fibrillar Aβ; extensively used in research. frontiersin.org | Research Use |
| [18F]Florbetapir | Fluorine-18 | Longer half-life than 11C, allowing for wider clinical use. nih.gov | FDA and EMA Approved nih.gov |
| [18F]Florbetaben | Fluorine-18 | Used to estimate neuritic plaque density in the brain. nih.gov | FDA and EMA Approved nih.gov |
| [18F]Flutemetamol | Fluorine-18 | Structurally similar to PIB; reliably detects Aβ deposition. frontiersin.org | FDA and EMA Approved nih.gov |
Immunohistochemical Detection and Immunoreactivity Studies
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific proteins within tissue sections. In the context of Aβ(4-13) research, IHC relies on antibodies that can specifically recognize this N-terminal sequence.
One of the most widely used antibodies in this area is the monoclonal antibody 6E10, which specifically binds to the amino acid sequence 4-13 of human Aβ. nih.govbiocare.net This specificity allows researchers to detect not only the full-length Aβ peptide but also any fragments that contain this epitope, including Aβ(4-13). Studies have used 6E10 to identify Aβ immunoreactivity within neurons and in the extracellular plaques and vascular deposits characteristic of Alzheimer's disease. nih.govjneurosci.orgmdpi.com
Immunoreactivity studies using antibodies like 6E10 have revealed that N-terminally truncated Aβ fragments are significant components of amyloid deposits. For instance, some studies have shown that while intraneuronal Aβ may consist mainly of C-terminally truncated fragments, the extracellular plaques show strong immunoreactivity with antibodies targeting the N-terminal region, including the 4-13 sequence. nih.gov The staining patterns can vary depending on the specific antibody used and the antigen retrieval methods employed, highlighting the importance of using a panel of well-characterized antibodies to accurately assess the presence and distribution of different Aβ species. researchgate.net These studies are crucial for understanding the processing of the amyloid precursor protein (APP) and the subsequent generation and deposition of various Aβ fragments.
| Antibody | Type | Epitope (Aβ Residues) | Application in Aβ(4-13) Research |
|---|---|---|---|
| 6E10 | Monoclonal | 4-13 nih.gov | Directly detects the Aβ(4-13) sequence in tissue, used to visualize plaques and intraneuronal Aβ. nih.govjneurosci.org |
| 4G8 | Monoclonal | 17-24 nih.gov | Often used in conjunction with N-terminal antibodies to characterize the extent of Aβ fragments. researchgate.net |
| R162 | Polyclonal | 31-40 nih.gov | Detects C-terminal sequences of Aβ isoforms. nih.gov |
| R226 | Polyclonal | 32-42 nih.gov | Highly selective for Aβ42 over Aβ40. nih.gov |
Analytical and Detection Methodologies
A variety of sophisticated analytical techniques are employed to detect, quantify, and characterize Aβ fragments, providing detailed molecular information that complements imaging studies.
Mass Spectrometry-Based Analysis
Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of Aβ peptides, offering high sensitivity and specificity. Unlike antibody-based methods, MS can distinguish between peptides with very similar sequences, identify post-translational modifications, and characterize novel cleavage products.
In the context of Aβ(4-13), MS-based approaches are particularly valuable. For example, a precursor ion mapping (PIM) technique has been demonstrated to characterize Aβ aggregates. In one study, PIM analysis of an Aβ(4-13) MS/MS fragment was used to successfully identify precursor ions corresponding to specific cross-linked Aβ species. nih.gov This highlights the ability of MS to provide detailed structural information about how fragments are incorporated into larger oligomeric structures.
Furthermore, MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry has been used to analyze Aβ peptides isolated from the brains of Alzheimer's disease patients. whiterose.ac.uk These studies have revealed the presence of numerous N-terminally truncated isoforms, including pyroglutamylated Aβ(3-42) and Aβ(11-42), as well as Aβ(4-42), underscoring the heterogeneity of Aβ peptides in the brain. whiterose.ac.uk Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful approach, providing both separation and detailed structural analysis of Aβ peptides in complex biological samples like plasma and cerebrospinal fluid. medrxiv.orgacs.org
| Technique | Principle | Application to Aβ(4-13) Research |
|---|---|---|
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules after laser desorption from a matrix. | Identification of various N-terminally truncated Aβ isoforms, including Aβ(4-42), in brain tissue. whiterose.ac.uk |
| LC-MS/MS | Combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. | Quantification of specific Aβ peptides (e.g., Aβ40, Aβ42) in biological fluids; adaptable for fragment analysis. medrxiv.org |
| Precursor Ion Mapping (PIM) | A specific MS/MS technique that maps all parent ions that produce a common fragment ion. | Used an Aβ(4-13) fragment to identify and characterize cross-linked Aβ species. nih.gov |
| Native Ion Mobility-MS | Separates ions based on their size, shape, and charge in the gas phase. | Reveals the formation and oligomeric states of Aβ assemblies, such as hexamers. acs.org |
ELISA for Fragment Quantification
The enzyme-linked immunosorbent assay (ELISA) is a widely used, high-throughput method for quantifying specific proteins in biological fluids and tissue homogenates. nih.gov For Aβ research, sandwich ELISAs are commonly employed. These assays typically use two different antibodies: a capture antibody that binds to one region of the peptide (e.g., the C-terminus) and a detection antibody that recognizes a different region (e.g., the N-terminus).
While most commercially available ELISA kits are designed to quantify the full-length Aβ(1-40) and Aβ(1-42) peptides, the methodology is adaptable for the quantification of specific fragments like Aβ(4-13). abbexa.comfujifilm.com This requires the development of antibody pairs that can specifically bracket the desired fragment. For instance, an assay could use a capture antibody targeting the C-terminus of Aβ40 or Aβ42 and a detection antibody like 6E10, which recognizes the 4-13 sequence. This would allow for the specific measurement of N-terminally truncated species starting at or before residue 4.
Competitive ELISA formats can also be used, where the sample Aβ competes with a labeled synthetic peptide for binding to a limited number of antibody sites. abbexa.com The sensitivity of these assays has improved significantly, allowing for the detection of Aβ peptides at picogram-per-milliliter levels in samples like cerebrospinal fluid, plasma, and urine. anaspec.comgenesispub.org
| Target | Assay Type | Sample Type | Sensitivity | Assay Range |
|---|---|---|---|---|
| Human Aggregated Aβ | Sandwich ELISA | CSF, Supernatant, Tissue Homogenates thermofisher.com | <0.01 ng/mL thermofisher.com | 0.09-5.7 ng/mL thermofisher.com |
| Human Aβ(1-42) | Competitive ELISA | Serum, Plasma, Biological Fluids abbexa.com | < 6.2 pg/mL abbexa.com | 12.35-1000 pg/mL abbexa.com |
| Human Aβ(1-42) (High Sensitivity) | Sandwich ELISA | Not Specified | Not Specified | 0.1-20.0 pmol/L fujifilm.com |
| Human Aβ(1-42) | Quantitative ELISA | CSF, Plasma, Saliva, Brain Lysate anaspec.com | 2 pg/mL anaspec.com | Not Specified |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and analysis of peptides. For Aβ research, reversed-phase HPLC (RP-HPLC) is the most common modality. This technique separates molecules based on their hydrophobicity.
The analysis of Aβ peptides by HPLC is challenging due to their high hydrophobicity and strong tendency to aggregate. nih.gov To overcome these issues, specific protocols have been developed. These often involve using organic solvents like acetonitrile (B52724) in the mobile phase and operating at elevated temperatures or under basic pH conditions to improve peptide solubility and recovery. nih.govnih.gov
HPLC is critical for several aspects of Aβ(4-13) research. It is used to purify synthetically produced Aβ(4-13) peptides, ensuring that researchers are working with a highly pure and well-characterized material for in vitro studies. nih.govfrontiersin.org Additionally, HPLC is frequently coupled with other detection methods, most notably mass spectrometry (HPLC-MS), to analyze the complex mixture of Aβ fragments present in biological samples. nih.govneurology.org In this setup, the HPLC system separates the different peptides before they are introduced into the mass spectrometer for identification and quantification.
| Column Type | Mobile Phase Buffers | Gradient | Application |
|---|---|---|---|
| C8 Polymer | A: H2O with 20 mM NH4OH; B: 80% MeCN / 20% H2O with 20 mM NH4OH nih.gov | 5% to 50% Buffer B over 30 min nih.gov | Purification and purity analysis of Aβ40 and Aβ42. nih.gov |
| C4 | A: 0.1% TFA in water; B: 0.1% TFA in Acetonitrile/water (4:1) frontiersin.org | Linear gradient of 30-70% Buffer B frontiersin.org | Preparative purification of synthetic Aβ. frontiersin.org |
| Diphenyl | A: 0.1% TFA in water; B: 0.09% TFA in acetonitrile frontiersin.org | Linear gradient frontiersin.org | Analysis of synthetic Aβ1-42. frontiersin.org |
| C4 | A: 5% ethylene (B1197577) glycol, 0.1% TFA; B: 60% CH3CN, 5% ethylene glycol, 0.1% TFA neurology.org | 22.75% to 44% B over 30 min, then 44% to 61% B over 20 min neurology.org | Fractionation of Aβ from human plasma prior to ELISA. neurology.org |
Research Implications and Future Directions for Beta Amyloid 4 13
Elucidating Specific Functional Roles Beyond Pathogenesis
While the pathological role of various beta-amyloid (Aβ) species in Alzheimer's disease is a primary focus of research, there is growing evidence that these peptides may also serve physiological functions. frontiersin.orgmdpi.comen-journal.org The normal functions of Aβ are not yet fully understood, but potential roles include regulating synaptic activity, promoting recovery from injury, and acting as an antimicrobial agent. frontiersin.orgmdpi.comwikipedia.org
N-terminally truncated Aβ peptides, such as those starting at phenylalanine-4 (Aβ(4-x)), are abundant in the brains of individuals with Alzheimer's disease. nih.govelifesciences.org However, their specific functional roles, independent of their contribution to pathology, remain largely uncharacterized. The loss of the first three charged amino acids alters the biophysical properties of the peptide, which could influence its interactions and functions. nih.gov Future research should aim to elucidate whether the Aβ(4-13) fragment, or larger Aβ(4-x) species, participate in the normal physiological activities attributed to full-length Aβ or if they possess unique functions. Understanding these roles is critical, as therapeutic strategies aimed at indiscriminately clearing all Aβ species could potentially interfere with their beneficial activities. frontiersin.org
Developing Fragment-Specific Biomarkers
The detection of specific Aβ fragments in biological fluids represents a promising avenue for the development of more accurate and informative biomarkers for Alzheimer's disease.
CSF and Plasma Biomarker Potential (general Aβ, but fragment-specific relevance)
Cerebrospinal fluid (CSF) and plasma are key sources for biomarkers of Alzheimer's disease, with established markers including the ratio of Aβ42 to Aβ40, and levels of total and phosphorylated tau. mdpi.comquanterix.combluecrossma.orgnih.gov The presence of various N-terminally truncated Aβ species in the CSF of Alzheimer's patients suggests that these fragments could also serve as valuable biomarkers. nih.govfrontiersin.org
The Aβ(4-13) sequence is a recognized epitope, and monoclonal antibodies such as 6E10 are used for its detection in research settings. nih.gov The quantification of Aβ fragments containing the 4-13 sequence in CSF and plasma could provide more specific information about the underlying pathological processes. For instance, an altered ratio of Aβ(4-x) fragments to full-length Aβ might indicate the activity of specific proteases involved in their generation. elifesciences.orgnih.gov Advances in sensitive detection methods, such as mass spectrometry and ultrasensitive immunoassays, are making it increasingly feasible to measure the low concentrations of these specific Aβ fragments in plasma, offering a less invasive alternative to CSF collection. mdpi.comquanterix.comaginganddisease.orgudl.cat
Table 1: General Aβ Biomarkers in CSF and Plasma
| Biomarker | Fluid | Change in Alzheimer's Disease | Relevance to Aβ(4-13) |
| Aβ42/Aβ40 Ratio | CSF, Plasma | Decreased | Provides context for the relative abundance of different Aβ species. A specific assay for Aβ(4-42)/Aβ(4-40) could offer further refinement. |
| Total Tau (t-tau) | CSF | Increased | Indicates neuronal injury, which can be a consequence of Aβ pathology. |
| Phosphorylated Tau (p-tau) | CSF, Plasma | Increased | More specific to Alzheimer's-related pathology and is correlated with Aβ accumulation. |
| Neurofilament Light Chain (NfL) | CSF, Plasma | Increased | A general marker of neuroaxonal damage. |
Mechanistic Insights for Therapeutic Intervention Strategies
A detailed understanding of the formation and aggregation of the Aβ(4-13) fragment can pave the way for novel therapeutic strategies specifically targeting this and related N-terminally truncated species.
Targeting Proteolytic Processing Specific to the Fragment
The generation of N-terminally truncated Aβ peptides occurs through the action of various proteases. mdpi.comfrontiersin.org While β-secretase (BACE1) and γ-secretase are the primary enzymes in the production of full-length Aβ, other proteases can cleave the amyloid precursor protein (APP) or Aβ itself to generate truncated forms. wikipedia.orgmdpi.com
The metalloproteinase ADAMTS4 has been identified as an enzyme capable of processing APP to generate Aβ(4-x) peptides. elifesciences.org Other enzymes, such as aminopeptidase (B13392206) A, have been implicated in the truncation of full-length Aβ to produce Aβ(3-x) species, which can be a precursor to other N-terminally modified forms. nih.gov Developing inhibitors that specifically target the proteases responsible for generating pathogenic N-terminally truncated fragments like Aβ(4-x) could be a viable therapeutic approach. oaepublish.com This strategy would have the potential advantage of leaving the production of full-length Aβ and its potential physiological functions intact.
Table 2: Enzymes Involved in Aβ Processing
| Enzyme | Role in Aβ Processing | Potential as a Therapeutic Target for Aβ(4-13) |
| β-Secretase (BACE1) | Initiates amyloidogenic pathway by cleaving APP at the N-terminus of Aβ. wikipedia.org | Inhibition would reduce all Aβ species, including precursors to Aβ(4-x). |
| γ-Secretase | Cleaves the C-terminal fragment of APP to generate Aβ peptides of varying lengths. wikipedia.org | Modulation could alter the Aβ42/Aβ40 ratio, but its direct role in Aβ(4-13) formation is less clear. |
| α-Secretase | Cleaves within the Aβ sequence, preventing the formation of full-length Aβ. frontiersin.orgfrontiersin.org | Upregulation is a therapeutic strategy to reduce amyloidogenic processing. |
| ADAMTS4 | A metalloproteinase linked to the generation of Aβ(4-x) peptides. elifesciences.org | A potential specific target to inhibit the formation of Aβ(4-x) fragments. |
| Aminopeptidase A | Implicated in the N-terminal truncation of Aβ. nih.gov | A potential target to prevent the formation of certain N-terminally truncated species. |
| Neprilysin (NEP) | An Aβ-degrading enzyme. mdpi.comfrontiersin.org | Upregulation could enhance the clearance of various Aβ fragments. |
| Insulin-degrading enzyme (IDE) | An Aβ-degrading enzyme. iu.edu | Upregulation could enhance the clearance of various Aβ fragments. |
Modulating Fragment Aggregation Pathways
The aggregation of Aβ peptides is a key event in the pathogenesis of Alzheimer's disease, proceeding from monomers to oligomers, protofibrils, and finally to insoluble fibrils that form plaques. mdpi.comresearchgate.netfrontiersin.org N-terminally truncated Aβ species, due to the loss of charged residues and increased hydrophobicity, often exhibit a higher propensity for aggregation. nih.govnih.gov Specifically, Aβ(4-42) has been shown to have a strong tendency to form stable aggregates. nih.gov
Understanding the specific aggregation pathway of Aβ(4-13) and related fragments is crucial for developing targeted inhibitors. mdpi.comacs.org Small molecules, peptides, or nanoparticles could be designed to interfere with the self-assembly of these specific fragments, preventing the formation of toxic oligomers or redirecting aggregation toward non-toxic "off-pathway" species. mdpi.comacs.org Research into how factors like metal ions might influence the aggregation of these specific fragments could also reveal novel therapeutic targets. mdpi.com
Immunotherapeutic Approaches Targeting Beta-Amyloid (4-13) Epitopes
Immunotherapy, using monoclonal antibodies to target Aβ, is a major area of therapeutic development for Alzheimer's disease. oaepublish.comfrontiersin.org Many of these antibodies target the N-terminal region of Aβ. frontiersin.orgnih.gov For example, Aducanumab targets an epitope within residues 3-6 of aggregated Aβ. nih.gov While not exclusively targeting the 4-13 region, its binding site is in close proximity.
Developing monoclonal antibodies that are highly specific for the Aβ(4-13) epitope, particularly in its aggregated and pathogenic conformation, represents a promising and more targeted immunotherapeutic strategy. nih.gov A specific antibody, NT4X-167, which targets Aβ(4-x) variants, has been developed and has shown some beneficial effects in animal models. nih.gov Such an approach could potentially offer greater efficacy and a better safety profile by specifically targeting a key pathogenic species while sparing other forms of Aβ that may have physiological roles. Active vaccination strategies could also be designed to elicit an antibody response against the Aβ(4-13) epitope. uantwerpen.beresearchgate.net
Table 3: Selected Anti-Aβ Monoclonal Antibodies and Their Epitopes
| Antibody | Target Epitope | Therapeutic Rationale | Relevance to Aβ(4-13) |
| Aducanumab | Aβ residues 3-6 (conformational epitope on aggregates) nih.gov | Clears aggregated forms of Aβ. | Targets an epitope adjacent to the 4-13 region. |
| Lecanemab | Soluble Aβ protofibrils (Aβ residues 1-16) mdpi.com | Targets soluble, toxic Aβ aggregates. | The 4-13 region falls within its broader target epitope. |
| Donanemab | N-terminal pyroglutamate (B8496135) Aβ (pE3-Aβ) mdpi.com | Targets a modified, highly pathogenic form of Aβ found in plaques. | Targets a different N-terminally modified Aβ species. |
| Solanezumab | Aβ residues 13-28 (mid-domain of soluble Aβ) springermedizin.de | Binds to soluble Aβ monomers to facilitate clearance. | Targets the C-terminal end of the 4-13 fragment and beyond. |
| NT4X-167 | Aβ(4-x) variants nih.gov | Specifically targets N-terminally truncated Aβ species starting at position 4. | Directly targets the class of fragments that includes Aβ(4-13). |
Challenges and Opportunities in Beta-Amyloid (4-13) Research
The study of beta-amyloid peptides is inherently challenging due to their propensity to aggregate, which complicates their synthesis and characterization. frontiersin.org For the Aβ(4-13) fragment, these general challenges are magnified by a lack of specific focus.
Challenges:
Lack of Specific Research: The most significant challenge is the dearth of studies centered exclusively on Aβ(4-13). Its specific contribution to neurodegeneration, if any, is unknown.
Undefined Biophysical Properties: Detailed information on the aggregation kinetics, structure, and solubility of the Aβ(4-13) fragment is not available. Understanding these properties is a critical first step in assessing its pathological relevance. nih.gov
Unknown Biological Function: The physiological or pathological role of Aβ(4-13) is yet to be determined. It is unclear if this fragment is a stable product of amyloid precursor protein (APP) processing in vivo and whether it interacts with neuronal or glial cells.
Opportunities:
Novelty: The unexplored nature of Aβ(4-13) presents an opportunity for novel discoveries. Research into this fragment could uncover new mechanisms of amyloid pathology or identify new therapeutic targets that have been overlooked by the focus on longer Aβ peptides.
Biomarker Potential: Should Aβ(4-13) be identified as a stable and measurable entity in biological fluids like cerebrospinal fluid or blood, it could potentially serve as a novel biomarker for the diagnosis or prognosis of Alzheimer's disease. quanterix.comaginganddisease.org
Integration with Multi-Omics Approaches in Neurodegenerative Disease Research
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for gaining a comprehensive understanding of complex diseases like Alzheimer's. frontiersin.orgfrontiersin.org These methods have been widely applied to study the broader impact of Aβ and tau pathology. nih.govmdpi.com
The integration of Aβ(4-13) research with multi-omics is, at present, a prospective rather than an established field of study.
Potential Integration:
Proteomics: Advanced mass spectrometry-based proteomics could be employed to detect and quantify the Aβ(4-13) fragment in human brain tissue, cerebrospinal fluid, and plasma. This would be the first step to understanding its prevalence and association with disease states.
Genomics and Transcriptomics: If Aβ(4-13) is found to have a biological role, genomic and transcriptomic analyses could identify the enzymatic pathways responsible for its production and the genetic variants that influence its levels.
Metabolomics: By correlating the levels of Aβ(4-13) with metabolic profiles, researchers could uncover pathways that are specifically perturbed by this fragment, offering insights into its mechanism of action.
Q & A
Basic Research Questions
Q. What experimental methodologies are commonly employed to assess Beta-Amyloid (4-13) aggregation kinetics in vitro?
- Methodological Answer : Aggregation kinetics are typically studied using thioflavin T (ThT) fluorescence assays, which monitor β-sheet formation over time. Circular dichroism (CD) spectroscopy and transmission electron microscopy (TEM) are used to validate structural changes. Protocols should include buffer conditions (e.g., pH, ionic strength) and temperature controls, as these factors significantly influence aggregation rates . For reproducibility, pre-treat synthetic Beta-Amyloid (4-13) peptides with hexafluoroisopropanol (HFIP) to dissolve pre-existing aggregates before experiments .
Q. How can researchers isolate Beta-Amyloid (4-13) from biological samples for quantitative analysis?
- Methodological Answer : Immunoprecipitation (IP) with monoclonal antibodies (e.g., 6E10 targeting Aβ residues 1–16) is widely used. Follow-up quantification via ELISA or Western blot requires validation with synthetic peptide standards to account for recovery efficiency. For cerebrospinal fluid (CSF) samples, include protease inhibitors and centrifuge at 100,000×g to remove debris, as fibril fragments may interfere with assays .
Q. What are the key considerations for designing cell-based models to study Beta-Amyloid (4-13) toxicity?
- Methodological Answer : Use neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons) and expose them to oligomeric Beta-Amyloid (4-13) at concentrations ≤10 μM to avoid non-specific cytotoxicity. Include controls with scrambled peptide sequences. Measure cell viability via MTT assays and confirm apoptosis markers (e.g., caspase-3 activation) via flow cytometry. Ensure consistency in peptide preparation protocols across replicates .
Advanced Research Questions
Q. How can contradictions in Beta-Amyloid (4-13) clearance rates across studies be resolved?
- Methodological Answer : Discrepancies often arise from differences in pharmacokinetic models or detection methods. Use stable isotope labeling kinetic (SILK) techniques to track turnover rates in vivo, combined with mass spectrometry for precise quantification. Validate models using longitudinal data from large cohorts (e.g., ADNI dataset) and report confidence intervals for rate constants to account for inter-subject variability .
Q. What statistical approaches are recommended for analyzing heterogeneous Beta-Amyloid (4-13) data in longitudinal studies?
- Methodological Answer : Apply mixed-effects models to handle repeated measures and missing data. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for cross-group comparisons. For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Report effect sizes and power analysis to justify sample sizes, as small cohorts may underestimate variability in amyloid dynamics .
Q. How can researchers optimize protocols to distinguish Beta-Amyloid (4-13) oligomers from fibrils in structural studies?
- Methodological Answer : Combine size-exclusion chromatography (SEC) with dynamic light scattering (DLS) to separate oligomeric and fibrillar species. Validate fractions using atomic force microscopy (AFM) and dot-blot assays with oligomer-specific antibodies (e.g., A11). For NMR studies, employ low-temperature conditions and deuterated solvents to enhance resolution of transient oligomeric states .
Q. What strategies address the limited bioavailability of Beta-Amyloid (4-13) in in vivo models?
- Methodological Answer : Utilize intranasal or intracerebroventricular (ICV) administration to bypass the blood-brain barrier. For systemic delivery, conjugate peptides with nanocarriers (e.g., liposomes) and validate targeting efficiency via fluorescent tagging. Monitor plasma half-life using radiolabeled tracers (e.g., ¹²⁵I) and adjust dosing schedules to maintain steady-state concentrations .
Methodological Best Practices
- Data Reproducibility : Document peptide synthesis details (e.g., vendor, batch number, purity) and storage conditions (−80°C in lyophilized form). Share raw data and analysis scripts via repositories like Zenodo .
- Ethical Compliance : For human studies, obtain IRB approval and include informed consent protocols. For animal models, adhere to ARRIVE guidelines for reporting experimental rigor .
- Interdisciplinary Integration : Combine proteomics with transcriptomic data (e.g., RNA-seq) to identify pathways modulated by Beta-Amyloid (4-13). Use bioinformatics tools (e.g., STRING, Metascape) for network analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
